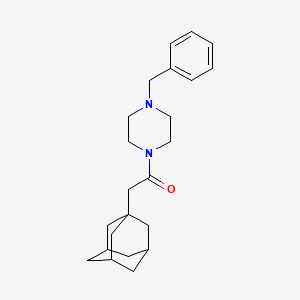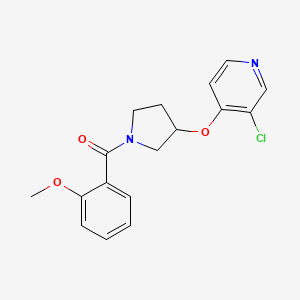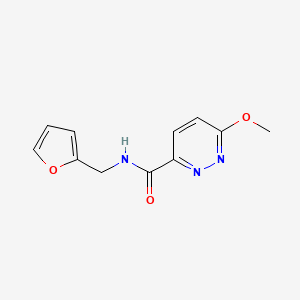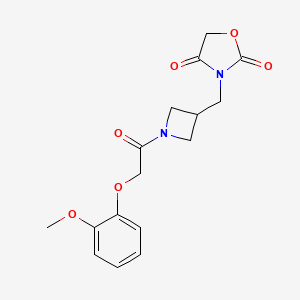![molecular formula C11H17N3O2S B2542094 6-(Isobutylsulfonyl)-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine CAS No. 1797085-58-5](/img/structure/B2542094.png)
6-(Isobutylsulfonyl)-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34. The purity is usually 95%.
BenchChem offers high-quality 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Par exemple, une série de 2,4,6-trisubstituées pyrimidines a montré une activité prometteuse contre les souches bactériennes et fongiques . Ces composés pourraient servir d'agents antimicrobiens potentiels.
- Indéno[1,2-d]thiazolo[3,2-a]pyrimidine, un composé avec un cycle pyrimidine fusionné, a montré un potentiel dans le traitement du cancer du poumon .
- De plus, les dérivés de 2,6-disubstitués-4-morpholinothieno[3,2-d]pyrimidine ont montré une activité cytotoxique contre diverses lignées de cellules cancéreuses .
Activité antimicrobienne
Propriétés anticancéreuses
Mécanisme D'action
The mechanism of action of pyrimidine derivatives often involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The biochemical pathways affected by these compounds are typically related to purine and pyrimidine metabolism .
The pharmacokinetics of these compounds can vary widely depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .
The result of action of these compounds often involves the inhibition of cell growth and induction of apoptosis in cancer cells . .
The action environment of these compounds can be influenced by various factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and mode of action .
Safety and Hazards
Orientations Futures
Pyrimidines have a wide range of pharmacological effects, and there is ongoing research into developing new pyrimidine derivatives with enhanced activities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Analyse Biochimique
Biochemical Properties
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of nuclear factor-κB (NF-κB), a key regulator of immune response and inflammation . This inhibition can lead to reduced expression of pro-inflammatory genes and altered cellular metabolism.
Molecular Mechanism
At the molecular level, 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of protein kinases, which disrupts the phosphorylation cascade essential for various cellular processes . Additionally, it can modulate the activity of transcription factors, thereby altering gene expression patterns.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term effects observed in in vivo studies include changes in cellular function and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . Threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the de novo synthesis of pyrimidines, which are essential for nucleic acid biosynthesis . This interaction can lead to altered levels of nucleotides and impact cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is determined by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biological effects . The localization to specific compartments is essential for its activity and function, as it allows the compound to interact with target biomolecules effectively.
Propriétés
IUPAC Name |
6-(2-methylpropylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-9(2)7-17(15,16)14-4-3-11-10(6-14)5-12-8-13-11/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGAPXTIZUAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC2=NC=NC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)


![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)

![N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2542023.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)
![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)
![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

